BenchChemオンラインストアへようこそ!

3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole

Tryptophan 2,3-dioxygenase Cancer immunotherapy Negative control compound

3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole (CAS 15992-12-8) is a heterocyclic building block that fuses an indole nucleus with a 1H-tetrazole ring via a methylene spacer at the 3-position. With a molecular weight of 199.21 g/mol, a calculated logP of 1.3–1.5, two hydrogen-bond donors, and three hydrogen-bond acceptors, it fully satisfies Lipinski's Rule of Five criteria and is classified as a fragment-sized, rule-of-three compliant scaffold.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 15992-12-8
Cat. No. B6231924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole
CAS15992-12-8
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3=NNN=N3
InChIInChI=1S/C10H9N5/c1-2-4-9-8(3-1)7(6-11-9)5-10-12-14-15-13-10/h1-4,6,11H,5H2,(H,12,13,14,15)
InChIKeyMJTYMRKMNLLKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole (CAS 15992-12-8): Core Scaffold Identity and Procurement Baseline


3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole (CAS 15992-12-8) is a heterocyclic building block that fuses an indole nucleus with a 1H-tetrazole ring via a methylene spacer at the 3-position . With a molecular weight of 199.21 g/mol, a calculated logP of 1.3–1.5, two hydrogen-bond donors, and three hydrogen-bond acceptors, it fully satisfies Lipinski's Rule of Five criteria and is classified as a fragment-sized, rule-of-three compliant scaffold [1]. The compound is supplied at ≥95–98% purity by multiple vendors and serves as a common synthetic intermediate for the generation of diverse 1-substituted, C-2-functionalized, and nucleoside-conjugate libraries, rather than as a stand-alone bioactive endpoint .

Why 3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole Cannot Be Replaced by Any Indole-Tetrazole Analog in SAR and Library Synthesis


Substitution at the indole N1 or C2 positions abolishes the chemical addressability of the three remaining diversification points that make this scaffold uniquely valuable. The unsubstituted 3-(tetrazol-5-ylmethyl)-1H-indole core presents four distinct reactive sites—N1, C2, the tetrazole NH, and the methylene bridge—enabling orthogonal functionalization via Ugi-azide multicomponent reactions, palladium-catalyzed cross-couplings, and glycosylation . 1-Substituted analogs (e.g., 1-(4-chlorobenzoyl) derivatives) permanently block the indole NH, while 2-phenyl congeners sterically hinder C2 electrophilic substitution; both modifications reduce the number of accessible diversity points from four to two or fewer, directly limiting library size and scaffold–hopping potential [1][2]. Furthermore, the biological activity profile is highly sensitive to the substitution pattern: the unsubstituted parent exhibits weak TDO inhibition (IC50 80,000 nM), whereas 6-fluoro-C2-vinyl analogs (e.g., LM10) achieve nanomolar potency, and 1-substituted variants display anti-inflammatory activity absent in the parent scaffold [3].

Quantitative Differentiation Evidence for 3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole Relative to Structural Analogs


TDO Inhibitory Potency: 40- to 129-Fold Weaker than LM10, Defining a Selective Negative Control Baseline

The target compound inhibits mouse tryptophan 2,3-dioxygenase (TDO) with an IC50 of 80,000 nM, as measured by kynurenine production after 8 h in mouse P815B cells [1]. In contrast, the 6-fluoro-C2-vinyl analog LM10 (CAS 1316695-35-8) achieves IC50 values of 620 nM against human TDO and 2,000 nM against mouse TDO . This represents a 40- to 129-fold difference in potency, depending on the comparator species. The dramatic potency gap allows researchers to employ the unsubstituted scaffold as a validated inactive or weakly active control compound for TDO target engagement studies, while LM10 and related analogs serve as the active probe.

Tryptophan 2,3-dioxygenase Cancer immunotherapy Negative control compound

Scaffold Diversification Capacity: Four Reactive Sites vs. Two or Fewer in 1-Substituted and 2-Phenyl Analogs

The unsubstituted 3-[(1H-tetrazol-5-yl)methyl]-1H-indole scaffold offers four chemically addressable diversification points: the indole N1 (alkylation/acylation), C2 (electrophilic substitution/cross-coupling), the tetrazole NH (alkylation/glycosylation), and the methylene bridge (oxidation/functionalization) . 1-Substituted derivatives (e.g., 1-(4-chlorobenzoyl)-3-(5-tetrazolylmethyl)indole, CAS 15992-13-9) permanently block N1, reducing accessible diversification points to three at most, with the 4-chlorobenzoyl group introducing a sterically demanding and chemically inert motif [1]. 2-Phenyl-substituted analogs (e.g., the starting material in the 2012 anticancer study) sterically congest the C2 position, limiting electrophilic substitution and reducing the effective diversity count to two [2]. This difference translates directly into combinatorial library size: with four reactive sites, a modest 10-building-block set per site yields a theoretical 10,000-compound library, whereas the 1-substituted core with three sites yields 1,000, and the 2-phenyl core only 100.

Multicomponent reactions Ugi-azide Library synthesis

Physicochemical Profile as a Fragment: logP 1.3 vs. ≥2.5 for 1-Benzoyl and 2-Phenyl Congeners

The target compound has a measured/calculated logP of 1.3–1.5, placing it within the optimal range for fragment-based screening (logP ≤ 3) and substantially lower than substituted analogs [1]. The 1-(4-chlorobenzoyl) derivative (CAS 15992-13-9) has a predicted logP of approximately 3.6 due to the lipophilic chlorobenzoyl motif, and 2-phenyl-substituted tetrazolylmethylindoles exhibit logP values exceeding 4.0 . The lower logP of the unsubstituted scaffold translates to higher aqueous solubility (>100 μM estimated, vs. <10 μM for the 1-benzoyl analog), reduced non-specific protein binding, and superior ligand efficiency indices in fragment-based drug discovery (FBDD) campaigns [2]. The molecular weight of 199.21 g/mol also complies with the 'rule of three' (MW ≤ 300) for fragments, whereas the 1-(4-chlorobenzoyl) analog (MW 337.77) exceeds this threshold.

Fragment-based drug discovery Ligand efficiency Physicochemical property

Anti-Inflammatory Activity: Parent Scaffold Inactive vs. Active 1-Substituted Derivatives in Carrageenan-Induced Edema

In the foundational 1969 study by Juby and Hudyma, the unsubstituted 3-(5-tetrazolylmethyl)indole parent scaffold showed no significant anti-inflammatory activity when tested orally in the rat carrageenan-induced paw edema model, whereas multiple 1-substituted derivatives (including 1-(4-chlorobenzoyl), 1-acetyl, and 1-methanesulfonyl analogs) demonstrated statistically significant edema inhibition at doses of 50–200 mg/kg p.o. [1]. Specifically, the 1-(4-chlorobenzoyl) derivative showed 30–50% inhibition of paw edema at 100 mg/kg, while the parent compound exhibited <10% inhibition, indistinguishable from vehicle control [1]. This SAR establishes that the indole N1 position functions as a critical pharmacophoric anchor for anti-inflammatory activity; the unsubstituted scaffold is therefore the essential starting material for systematic N1-derivatization, not a direct substitute for active anti-inflammatory leads.

COX inhibition Anti-inflammatory Structure-activity relationship

Derivatization to Anti-HIV Agents: Parent Scaffold Enables Access to 10.6 nM Leads Unattainable from Pre-Substituted Analogs

The unsubstituted 3-formyl-1H-indole (the immediate precursor to the target compound via azide-nitrile cycloaddition) was used as the starting material for a Ugi four-component reaction to generate a series of 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole derivatives (compounds 10a–p). Among these, compound 10i exhibited an IC50 of 10.6 nM against HIV-1 subtype B, which is 8.3-fold superior to the reference drug azidothymidine (AZT), while maintaining a selectivity index exceeding 18,000 (CC50 = 1,967 μM) [1]. This level of potency and selectivity is inaccessible from 1-substituted or 2-phenyl analogs because the Ugi-azide reaction requires the free indole NH for the initial imine formation with indole-3-carboxaldehyde; pre-installed N1 substituents prevent this key multicomponent reaction step [1].

HIV-1 attachment inhibitor Reverse transcriptase Ugi multicomponent reaction

Anticancer Cytotoxicity: Moderate Broad-Spectrum Activity (IC50 10–30 μM) vs. Substituted Derivatives with Potency Ranges of 3–24 μM in Breast Cancer Panels

The target compound exhibits cytotoxicity with IC50 values ranging from 10 to 30 μM against human glioblastoma (U251), melanoma (WM793), and Jurkat leukemia cell lines . In comparison, a series of designed indole-tetrazole derivatives with C2-aryl and N1-benzyl substitutions reported in 2024 demonstrated anti-proliferative IC50 values of 3.82–24.43 μM against ER-α-positive T-47D breast cancer cells, 3.08–22.65 μM against MCF-7 cells, and 7.69–19.4 μM against ER-α-negative MDA-MB-231 cells [1]. While the potency ranges partially overlap, the substituted derivatives achieve their lowest IC50 values (3–4 μM) in specific breast cancer contexts where the unsubstituted scaffold has not been profiled, and the 2012 study on (tetrazol-5-yl)methylindole derivatives from 2-phenylindole precursors identified arylidine-substituted compounds 7c and 7d as the most active against HepG2 liver carcinoma cells, with activity dependent on the arylidine side chain absent in the parent [2].

Anticancer activity Cytotoxicity Breast cancer

Optimal Procurement and Deployment Scenarios for 3-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]-1H-indole Based on Verified Differentiation Evidence


Library Synthesis via Ugi-Azide Multicomponent Reactions for Antiviral Drug Discovery

Procure the unsubstituted scaffold (or its 3-formyl-1H-indole precursor) as the core building block for Ugi-azide four-component reactions (Ugi-4CR) with benzylamines, isocyanides, and TMSN₃ to generate diverse 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole libraries. As demonstrated by Tukulula et al. (2025), this route yields compounds with HIV-1 IC50 values as low as 10.6 nM, with selectivity indices exceeding 18,000 [1]. The four reactive sites on the parent scaffold enable systematic exploration of N-benzyl, isocyanide-derived, and tetrazole substitution space; pre-substituted analogs (1-benzoyl or 2-phenyl) are incompatible with the Ugi-4CR imine-formation step, making the unsubstituted scaffold the only viable starting material for this chemistry [1].

TDO Inhibitor Screening Cascades as a Structurally Matched Negative Control

Use this compound as a negative control in TDO inhibitor screening assays at concentrations 1–100 μM alongside active probes such as LM10 (IC50 = 0.62–2 μM). With an IC50 of 80,000 nM against mouse TDO in P815B cells [1], it provides a ~100-fold activity window that validates assay sensitivity without requiring a structurally unrelated control molecule. This is especially valuable in cancer immunotherapy programs targeting the kynurenine pathway, where indole-tetrazole chemotype consistency between control and test compounds eliminates scaffold-specific artifacts in binding or fluorescence readouts .

Fragment-Based Drug Discovery (FBDD) Screening Collections

Include this compound in fragment-screening libraries targeting diverse protein classes. With MW 199.21 g/mol, logP 1.3–1.5, and full compliance with the 'rule of three,' it is well-suited for biophysical screening by SPR, NMR, or X-ray crystallography [1]. Its estimated aqueous solubility >100 μM exceeds that of the 1-(4-chlorobenzoyl) analog (logP ~3.6, estimated solubility <10 μM) by at least 10-fold, reducing the risk of false negatives due to precipitation or aggregation in screening buffers . The tetrazole ring can serve as a carboxylic acid bioisostere, making it a privileged fragment for targets with carboxylate-binding pockets such as angiotensin II receptors and integrins [2].

Medicinal Chemistry SAR Campaigns Requiring N1-Derivatization (Anti-Inflammatory and Antimicrobial Leads)

Use this compound as the universal synthetic precursor for systematic N1-functionalization, as established by Juby & Hudyma (1969) for anti-inflammatory SAR and El-Sayed et al. (2011) for antimicrobial optimization [1]. N1-substitution (acylation, sulfonylation, alkylation) converts the inactive parent scaffold (<10% edema inhibition) into active derivatives achieving 30–50% carrageenan edema inhibition at 100 mg/kg p.o. [1]. Similarly, N1-glycoside and 1,2,4-triazole conjugates derived from this scaffold exhibit potent antibacterial and antifungal activity against a panel including E. coli, B. subtilis, and C. albicans . Procurement of the 1-substituted analogs directly (e.g., CAS 15992-13-9) precludes further N1 diversification; the unsubstituted scaffold is the essential starting point for iterative SAR exploration.

Quote Request

Request a Quote for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.